Pseudoprotogracillin
Vue d'ensemble
Description
Pseudoprotogracillin is a natural product found in Dioscorea futschauensis . It is a steroidal saponin .
Molecular Structure Analysis
The molecular formula of Pseudoprotogracillin is C51H82O22 . Its molecular weight is 1047.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Pseudoprotogracillin has a molecular weight of 1047.2 g/mol . Its molecular formula is C51H82O22 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Applications De Recherche Scientifique
Antibiotic Resistance Development
Research has shown that exposure to antibiotics like azlocillin, tobramycin, ceftazidime, and ciprofloxacin can significantly increase the minimum inhibitory concentration (MIC) in Pseudomonas aeruginosa, a bacterium often involved in infections in cystic fibrosis patients. Notably, cross-resistance to unrelated antibiotics was not observed in a study by Wu et al. (1999). This research supports the rotational use of antipseudomonal antibiotics in cystic fibrosis patients.
Antimicrobial Susceptibility
Studies have investigated the in-vitro activity of various antimicrobials against clinical strains of Pseudomonas pseudomallei. Dance et al. (1989) found that imipenem was the most active antibiotic, followed by piperacillin, doxycycline, and others. They noted that MICs depended on the media and inoculum used, and beta-lactams and ciprofloxacin were bactericidal while other agents were bacteriostatic. During treatment, strains highly resistant to chloramphenicol emerged in some patients (Dance et al. (1989)).
Phenotypic Evolution in Response to Antibiotics
The presence of antibiotics at subinhibitory concentrations affects bacterial evolution. Wassermann et al. (2016) showed that exposure to ciprofloxacin led to phenotypic changes in P. aeruginosa, including decreased protease activity, altered quorum-sensing signal molecules, and the emergence of mutator subpopulations. This highlights the environmental impact of antibiotics on bacterial evolution (Wassermann et al. (2016)).
Antibiotic Pharmacodynamics in Treatment
Zelenitsky et al. (2003) conducted a retrospective study on the antibiotic pharmacodynamics in treating Pseudomonas aeruginosa bacteraemia. They found that pharmacodynamic considerations, including aggressive dosing with targeted peak/MICs for aminoglycosides and ciprofloxacin, are strongly associated with clinical outcomes, highlighting the importance of pharmacodynamics in managing P. aeruginosa bacteraemia (Zelenitsky et al. (2003)).
Safety And Hazards
The safety data sheet for Pseudoprotogracillin suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .
Orientations Futures
While specific future directions for Pseudoprotogracillin are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . The utilization of the microbial genomics approach could improve the odds of antibiotic development having a more successful outcome .
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZLXJWNXMGDGS-CRPAHPMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoprotogracillin |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.